molecular formula C29H32FNO4 B8758444 tert-Buthyl Pitavastatin

tert-Buthyl Pitavastatin

Cat. No.: B8758444
M. Wt: 477.6 g/mol
InChI Key: RCARMBIYAHBUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Buthyl Pitavastatin is a chemical compound that serves as an intermediate in the synthesis of pitavastatin, a lipid-lowering drug belonging to the statin class of medications. Statins are widely used to reduce cholesterol levels and prevent cardiovascular diseases by inhibiting the enzyme HMG-CoA reductase. This compound is known for its role in the production of pitavastatin calcium, which is marketed under the brand name Livalo .

Preparation Methods

The synthesis of tert-Buthyl Pitavastatin involves several steps. One method includes reacting (4R-Cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate with a substance A under the action of a first base catalyst to obtain a substance B. This is followed by oxidation with an oxidant to obtain matter C. The next step involves reacting matter C with 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde under the action of a second base catalyst to obtain a substance D. Finally, acid deprotection is carried out to obtain this compound . The reaction conditions are mild and controllable, making the process efficient and yielding high-purity product.

Mechanism of Action

tert-Buthyl Pitavastatin exerts its effects by being converted into pitavastatin, which is a competitive inhibitor of the enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, pitavastatin reduces the production of cholesterol in the liver, thereby lowering lipid levels and reducing the risk of cardiovascular diseases .

Comparison with Similar Compounds

tert-Buthyl Pitavastatin can be compared with other statin intermediates such as:

  • Atorvastatin tert-Butyl Ester
  • Rosuvastatin tert-Butyl Ester
  • Simvastatin tert-Butyl Ester

These compounds are similar in their role as intermediates in the synthesis of their respective statins. this compound is unique due to its specific structure and the resulting pharmacological properties of pitavastatin, which include a favorable safety profile and efficacy in lowering cholesterol levels .

Properties

Molecular Formula

C29H32FNO4

Molecular Weight

477.6 g/mol

IUPAC Name

tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3

InChI Key

RCARMBIYAHBUHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O

Origin of Product

United States

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